molecular formula C13H9N3 B2495318 5H-Benzimidazo[1,2-a]benzimidazole CAS No. 28890-99-5

5H-Benzimidazo[1,2-a]benzimidazole

Cat. No.: B2495318
CAS No.: 28890-99-5
M. Wt: 207.236
InChI Key: KLACMEYLRXQSMN-UHFFFAOYSA-N
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Description

5H-Benzimidazo[1,2-a]benzimidazole is a heterocyclic aromatic organic compound It is a bicyclic structure that combines the benzimidazole and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzimidazo[1,2-a]benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the use of formic acid or trimethyl orthoformate as the condensing agent . Another approach involves the cyclization of 2-aminopyridines with cyclohexanones under metal-free, iodine-promoted conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and formic acid. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 5H-Benzimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or copper, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .

Comparison with Similar Compounds

Biological Activity

5H-Benzimidazo[1,2-a]benzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound has the molecular formula C13H9N3C_{13}H_9N_3. Its structure consists of fused benzimidazole rings, which contribute to its biological activity. Various synthetic routes have been developed to produce this compound, often involving modifications to enhance its pharmacological properties.

Biological Activities

1. Antitumor Activity
Several studies have reported the antitumor effects of this compound derivatives. For instance, newly synthesized derivatives were evaluated against multiple human cancer cell lines, including A549 (lung), HCC827 (lung), and NCI-H358 (lung). The results indicated significant antiproliferative activity, particularly in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) assays. The most promising compounds demonstrated IC50 values ranging from 6.26 µM to 20.46 µM across different cell lines, suggesting a strong potential for further development as antitumor agents .

2. Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies employing broth microdilution methods revealed that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The compounds' mechanisms of action were associated with their ability to bind to DNA and inhibit bacterial growth .

The biological activity of this compound is believed to stem from its interaction with nucleic acids and proteins involved in cell proliferation and survival. Key mechanisms include:

  • DNA Binding : Compounds have been shown to bind within the minor groove of DNA, influencing replication and transcription processes.
  • Topoisomerase Inhibition : Some derivatives inhibit topoisomerase I and II enzymes, which are critical for DNA unwinding during replication .

Case Study 1: Antiproliferative Effects

A study focused on a series of pentacyclic benzimidazole derivatives that included this compound evaluated their antiproliferative activity against various cancer cell lines. The findings indicated that compounds with specific substituents at certain positions on the benzimidazole ring exhibited enhanced activity. For example, a derivative with an N,N-dimethylaminopropyl side chain showed an IC50 value of 2.1 µM against Z-138 non-Hodgkin lymphoma cells, highlighting the influence of structural modifications on biological efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of several benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The study found that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL, indicating strong antibacterial properties. These findings support the further exploration of benzimidazole derivatives as potential leads for new antimicrobial agents .

Data Summary

CompoundCell LineIC50 (µM)Activity Type
Compound 5A5496.26Antitumor
Compound 6HCC82720.46Antitumor
Compound XStaphylococcus aureus4Antimicrobial
Compound YE. coli<10Antimicrobial

Properties

IUPAC Name

6H-benzimidazolo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACMEYLRXQSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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